2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
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Overview
Description
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a heterocyclic compound that features a pyridine ring connected to an azetidine ring via an ether linkage
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cellular receptors and enzymes .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can alter gene expression profiles, leading to changes in the production of proteins involved in various cellular functions .
Molecular Mechanism
At the molecular level, Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it may affect the tricarboxylic acid (TCA) cycle by interacting with key enzymes, thereby altering energy production within cells .
Transport and Distribution
Within cells and tissues, Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, it may bind to membrane transporters that mediate its uptake into cells, or it may interact with intracellular binding proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may accumulate in the mitochondria, affecting cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the condensation of 3-hydroxypyridine with azetidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 3-hydroxypyridine and 2-aminopyridine share structural similarities.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-1-carboxamide.
Uniqueness
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is unique due to its combination of a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications that are not commonly found in simpler pyridine or azetidine derivatives.
Properties
IUPAC Name |
pyridin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(13-5-1-2-7-16-13)17-9-12(10-17)19-11-4-3-6-15-8-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMRLSHNNIZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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